molecular formula C14H14FNO3S B6375198 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% CAS No. 1261930-83-9

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%

Cat. No. B6375198
CAS RN: 1261930-83-9
M. Wt: 295.33 g/mol
InChI Key: XDHWSBIIALODRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMF-2FP) is a widely used compound in scientific research. It is an organofluorine compound that is used as a reagent in organic synthesis. 5-DMF-2FP is commonly used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. 5-DMF-2FP has been extensively studied and many of its properties have been determined. In

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is known that the compound acts as a catalyst in various reactions. It is believed that the fluorine atom in the compound acts as a nucleophile, allowing it to react with other molecules. This allows the compound to be used as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% are not fully understood. However, it is known that the compound does not have any significant toxic effects on humans. In addition, it has been found to be non-irritating to the skin and eyes. Furthermore, it has been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is its low toxicity. This makes it a safe reagent to use in laboratory experiments. In addition, it is relatively inexpensive and readily available. Furthermore, the compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. One of the main limitations is that the compound is not very soluble in water, which can limit its use in aqueous solutions. In addition, the compound is not very reactive, which can limit its use in certain reactions.

Future Directions

The future directions of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds. In addition, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents. Additionally, further research into the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties. Finally, further research into the safety and toxicity of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could lead to its use in the production of new pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is a multistep process. The first step involves the reaction of 2-fluoroaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate, 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorophenol, which is then reacted with an acid such as hydrochloric acid to yield 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. The reaction is typically carried out at room temperature and is relatively straightforward.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used as a reagent in organic synthesis. It is used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has also been used in the synthesis of organofluorine compounds and as a reagent in the preparation of various polymers.

properties

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-12(15)13(17)9-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHWSBIIALODRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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